molecular formula C12H10N2O4 B5831213 N-(2-methyl-5-nitrophenyl)furan-2-carboxamide

N-(2-methyl-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B5831213
M. Wt: 246.22 g/mol
InChI Key: STTPWNQBPWPWAZ-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTPWNQBPWPWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-methyl-5-nitroaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Reduction: N-(2-amino-5-methylphenyl)furan-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The furan ring can also interact with enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(2-amino-5-methylphenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(2-methyl-5-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group can be selectively reduced or substituted, providing a versatile platform for the synthesis of various derivatives with potential therapeutic applications.

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